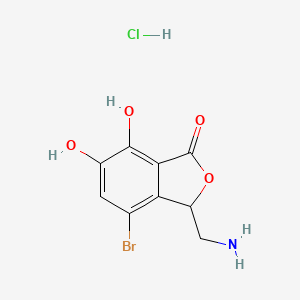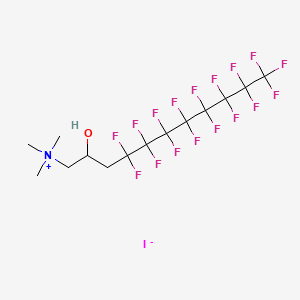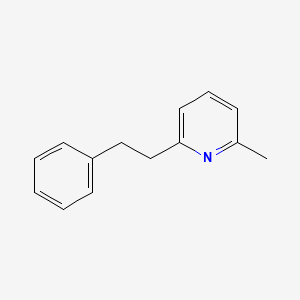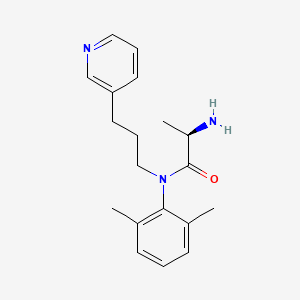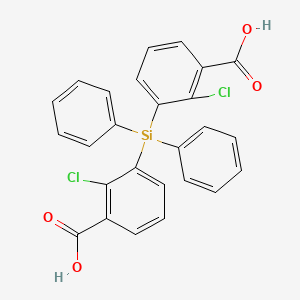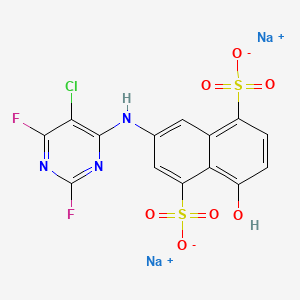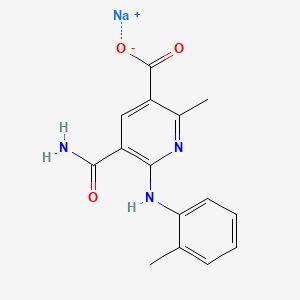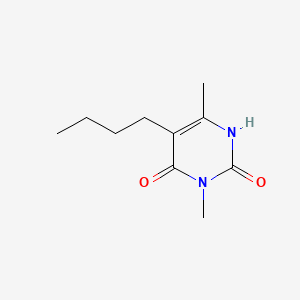
Uracil, 5-butyl-3,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 5-butyl-3,6-dimethyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3,6-dimethyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of uracil with butyl halides and methylating agents under basic conditions. For instance, the reaction of uracil with butyl bromide and methyl iodide in the presence of a strong base like sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of such uracil derivatives often employs large-scale alkylation reactions. These processes are optimized for high yield and purity, involving the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Uracil, 5-butyl-3,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the uracil ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield uracil oxides, while substitution reactions can introduce halogen atoms or other functional groups .
Aplicaciones Científicas De Investigación
Uracil, 5-butyl-3,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Derivatives of uracil are explored for their potential antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of uracil, 5-butyl-3,6-dimethyl- involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleobases and interfere with nucleic acid synthesis. This can inhibit the activity of enzymes like thymidylate synthase, which is crucial for DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyluracil: Another uracil derivative with a methyl group at the 5-position.
6-Methyluracil: Contains a methyl group at the 6-position.
5-Butyluracil: Similar to 5-butyl-3,6-dimethyluracil but lacks the additional methyl groups
Uniqueness
Uracil, 5-butyl-3,6-dimethyl- is unique due to the specific combination of butyl and methyl groups, which can enhance its chemical stability and biological activity compared to other uracil derivatives .
Propiedades
Número CAS |
91011-04-0 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
5-butyl-3,6-dimethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-6-8-7(2)11-10(14)12(3)9(8)13/h4-6H2,1-3H3,(H,11,14) |
Clave InChI |
CUYNUTWZCBOQKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(NC(=O)N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


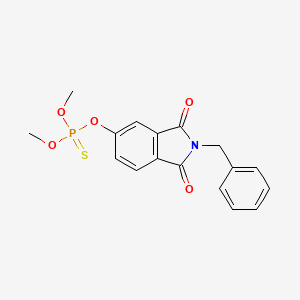

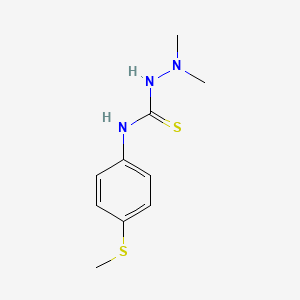

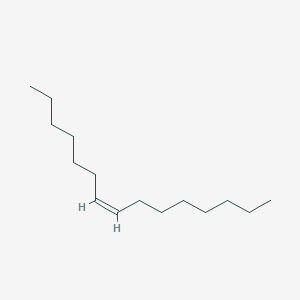
![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
